N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring and a chloroacetamide group attached to the carbon atom at the 2-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the reaction of 1-benzyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 1-benzyl-1H-pyrazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-(1-benzyl-1H-pyrazol-5-yl)-2-substituted acetamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of pyrazoline derivatives.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death. The benzyl group and pyrazole ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(1-benzyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a benzamide group instead of a chloroacetamide group.
N-(1-benzyl-1H-pyrazol-5-yl)-2-bromoacetamide: Similar structure but with a bromoacetamide group instead of a chloroacetamide group.
N-(1-benzyl-1H-pyrazol-5-yl)-2-iodoacetamide: Similar structure but with an iodoacetamide group instead of a chloroacetamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and bioactivity compared to its analogs. The presence of the chloroacetamide group allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-6-7-14-16(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYOYNVFPKVFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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